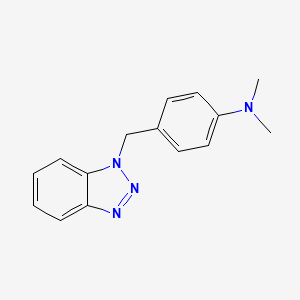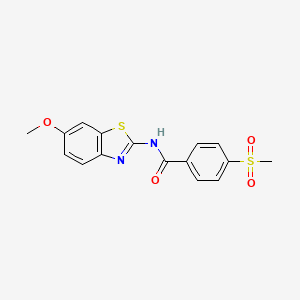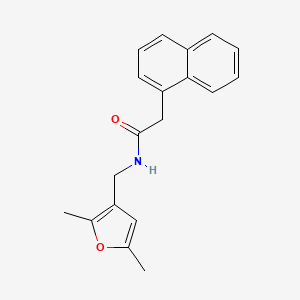![molecular formula C22H18F3N3O2S B2929504 Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone CAS No. 477859-52-2](/img/structure/B2929504.png)
Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone is a chemical compound with the molecular formula C22H18F3N3O2S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C22H18F3N3O2S . The average mass is 445.457 Da and the mono-isotopic mass is 445.107178 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure and weight, which have been mentioned above .Wissenschaftliche Forschungsanwendungen
Medical Imaging Applications
Morpholino compounds have been explored as potential positron emission tomography (PET) agents for imaging specific enzymes linked to diseases. For instance, the synthesis of [11C]HG-10-102-01, a morpholino methanone derivative, aimed at imaging LRRK2 enzyme activity in Parkinson's disease, demonstrates the utility of these compounds in neurological research. This study showcases the chemical synthesis process, yielding a compound with high radiochemical purity and specific activity suitable for PET imaging (Wang, Gao, Xu, & Zheng, 2017).
Synthesis and Structural Characterization
Morpholino compounds serve as intermediates in synthesizing novel bioactive molecules. Research into these compounds has led to the development of new therapeutic agents with potential pharmacological applications. For example, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and its anticancer activity against various cancer cell lines highlights the potential of morpholino derivatives in cancer therapy. Preliminary biological tests showed distinct inhibition on the proliferation of A549, BGC-823, and HepG-2 cancer cell lines, underscoring their potential as anticancer agents (Tang & Fu, 2018).
Mechanistic Studies in Organic Chemistry
Morpholino compounds are also valuable tools in studying organic reaction mechanisms, as seen in the defluorination studies of (aminofluorophenyl)oxazolidinones. These studies not only contribute to our understanding of chemical reactivity and reaction pathways but also aid in developing novel synthetic methods that can be applied to produce other therapeutically relevant molecules. The research provides insights into the behavior of morpholine derivatives under various conditions, which is critical for designing new drugs and materials with desired properties (Fasani, Tilocca, Protti, Merli, & Albini, 2008).
Eigenschaften
IUPAC Name |
morpholin-4-yl-[2-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidin-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2S/c23-22(24,25)16-7-4-8-17(13-16)31-20-18(21(29)28-9-11-30-12-10-28)14-26-19(27-20)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPVGQLTGXGCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(N=C2SC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)


![(2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide](/img/structure/B2929426.png)

![2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one](/img/structure/B2929429.png)

![Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2929432.png)
![N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2929433.png)


![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)
![methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2929440.png)

